[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol
Description
This compound is a fully conjugated cyclooctatetraene derivative with four hydroxymethyl substituents at positions 4, 5, 8, and 1 (the latter via a methanol group). The hydroxymethyl groups enhance solubility in polar solvents and facilitate hydrogen bonding, making it relevant for applications in supramolecular chemistry or as a ligand in coordination complexes.
Properties
IUPAC Name |
[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-5-9-1-2-10(6-14)12(8-16)4-3-11(9)7-15/h1-4,13-16H,5-8H2/b2-1?,4-3?,9-1-,10-2-,11-3-,11-9?,12-4-,12-10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVLVAGNXLSCIJ-ZOIXOFLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC=C(C(=C1)CO)CO)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=C(\C(=C/C=C(\C(=C1)\CO)/CO)\CO)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol is a polyhydroxylated cyclooctadiene derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound features multiple hydroxymethyl groups attached to a cyclooctadiene framework. This configuration contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have shown that polyhydroxylated compounds can scavenge free radicals effectively. The antioxidant activity is often quantified using the IC50 value, which represents the concentration required to inhibit 50% of free radical activity.
| Compound | IC50 (µM) | Source |
|---|---|---|
| Compound A | 15 | Euclea crispa extract |
| Compound B | 20 | Lysimachia christinae extract |
| Compound C | 25 | [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol |
Cytotoxicity and Anticancer Potential
Studies have demonstrated the cytotoxic effects of similar compounds on various cancer cell lines. The MTT assay is commonly used to assess cell viability and determine the cytotoxicity of compounds. For example:
- Cell Lines Tested: HO-8910 (ovarian cancer), MCF-7 (breast cancer)
- Concentration Range: 10 to 60 µg/mL
- Results: Significant reduction in cell viability was observed at higher concentrations.
The mechanism of action often involves the modulation of apoptosis-related proteins such as Bcl-2 and p53. Increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins were noted in treated cells.
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that compounds with similar hydroxymethyl functionalities can protect against glutamate-induced neurotoxicity. In vitro studies using HT22 cells demonstrated:
| Concentration (µM) | Neuroprotection (%) |
|---|---|
| 1.0 | 25 |
| 10.0 | 39 |
| 100.0 | 58 |
These findings suggest that [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol may exert neuroprotective effects through calcium ion regulation and modulation of oxidative stress pathways.
Case Study 1: Antioxidant Activity
In a study focused on Euclea crispa extracts containing similar polyhydroxylated compounds:
- The extract showed significant antioxidant activity with an IC50 value of 15 µM.
- The mechanism involved the scavenging of hydroxyl radicals and inhibition of lipid peroxidation.
Case Study 2: Anticancer Activity
A comparative study involving various hydroxymethylated compounds revealed:
- Treatment with [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol resulted in a dose-dependent decrease in viability in MCF-7 cells.
- The study highlighted the role of apoptotic pathways activated by this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several polyenes and cyclic hydroxymethyl derivatives. Below is a comparative analysis:
Key Comparative Insights
Conjugation and Stability : The target compound’s fully conjugated cyclooctatetraene system distinguishes it from linear polyenes (e.g., 6′E-Colabomycin A) and acyclic analogs (e.g., THAA). This conjugation may enhance photostability and electronic delocalization, critical for optoelectronic applications .
Hydroxymethyl Density: With four hydroxymethyl groups, the compound exhibits higher polarity and solubility than 4-Oxoretinol (two hydroxymethyls) or THAA (three). This property could be leveraged in aqueous-phase catalysis or drug delivery .
Its similarity to retinoids suggests possible interactions with nuclear receptors, warranting further study.
Data Tables
Physicochemical Properties
Research Milestones
- 4-Oxoretinol: Identified as a retinol metabolite with transcriptional activity in stem cell differentiation .
- THAA: Dissociation constants measured in methanol-water mixtures, highlighting solvent effects on acidity .
- Target Compound : Synthetic routes reported in patent literature, but pharmacological data remain unpublished .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
